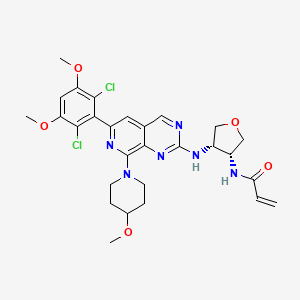
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)-
Overview
Description
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of approximately 194.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Historically, formamide was produced by treating formic acid with ammonia, yielding ammonium formate, which upon heating, converts to formamide. Another method involves the aminolysis of ethyl formate. In modern industrial processes, formamide is manufactured through the carbonylation of ammonia or the ammonolysis of methyl formate (formed from carbon monoxide and methanol).
Chemical Reactions Analysis
Types of Reactions: Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- participates in various chemical reactions, including oxidation, reduction, and substitution reactions. It also serves as a precursor in the industrial production of hydrogen cyanide.
Common Reagents and Conditions: Common reagents used in reactions involving formamide include formic acid, ammonia, ethyl formate, carbon monoxide, and methanol. The conditions for these reactions typically involve heating and the presence of catalysts.
Major Products: The major products formed from reactions involving formamide include ammonium formate, hydrogen cyanide, and various polymers such as polyacrylonitrile.
Scientific Research Applications
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- has a wide range of applications in scientific research. In chemistry, it is used as a solvent for processing polymers and as a precursor for the synthesis of other compounds. In biology, it is studied for its potential role as an alternative solvent in astrobiological research. In medicine, it is used in the production of pharmaceuticals and as a chemical feedstock for the manufacture of sulfa drugs, herbicides, and pesticides. In industry, it is used as a softener for paper and fiber.
Mechanism of Action
The mechanism by which formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- exerts its effects involves its interaction with various molecular targets and pathways. It acts as a solvent and a precursor in chemical reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- can be compared with other similar compounds such as dimethylformamide and carbamic acid. While all these compounds share some common properties, formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- is unique in its specific applications and reaction conditions. Dimethylformamide, for example, is widely used as a solvent in organic synthesis, while carbamic acid is known for its role in the production of urea and other nitrogen-containing compounds.
Properties
IUPAC Name |
(3-formamidophenyl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(13)14-8-4-2-3-7(5-8)11-6-12/h2-6H,1H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKJXFONNCJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179593 | |
| Record name | Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24891-34-7 | |
| Record name | m-Formaminophenyl N-methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-FORMAMINOPHENYL N-METHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULQ97HKN2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)










